molecular formula C9H13NO3 B1319051 Ethyl 5-isopropylisoxazole-3-carboxylate CAS No. 91240-30-1

Ethyl 5-isopropylisoxazole-3-carboxylate

Cat. No. B1319051
CAS RN: 91240-30-1
M. Wt: 183.2 g/mol
InChI Key: PVQVIEIJKPRYEI-UHFFFAOYSA-N
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Description

Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 . It belongs to the isoxazole class of compounds and is widely used as a reference standard in analytical chemistry.


Synthesis Analysis

The synthesis of isoxazole derivatives has been a topic of interest in many research studies . One of the synthetic methods involves reacting ethyl nitroacetate with phenylacetylene in the presence of TEMPO, water, and in open air to give 3,5-disubstituted isoxazole with an excellent yield .


Molecular Structure Analysis

The molecular weight of Ethyl 5-isopropylisoxazole-3-carboxylate is 183.21 g/mol . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 5-isopropylisoxazole-3-carboxylate has a molecular weight of 183.21 g/mol . It is recommended to store this compound in a sealed, dry environment, preferably in a freezer, under -20°C .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Synthesis of Isoxazoles

In the field of synthetic chemistry, isoxazole synthesis is of significant interest. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there is a growing interest in developing alternate metal-free synthetic routes .

Anticancer Activity

Isoxazole derivatives have shown potential as anticancer agents . The core structure of isoxazole has been used in the development of various anticancer drugs .

Antioxidant Activity

Isoxazole derivatives also exhibit antioxidant activity . This property makes them useful in the development of drugs for diseases caused by oxidative stress .

Antibacterial and Antimicrobial Activity

Isoxazole derivatives have been found to possess antibacterial and antimicrobial properties . This makes them valuable in the development of new antibiotics .

Antiviral Activity

Isoxazole derivatives have shown potential as antiviral agents . They have been used in the development of drugs for various viral diseases .

Anticonvulsant Activity

Isoxazole derivatives have been found to possess anticonvulsant properties . This makes them valuable in the development of drugs for neurological disorders like epilepsy .

Antidepressant Activity

Isoxazole derivatives have shown potential as antidepressants . They have been used in the development of drugs for various mental health disorders .

Safety and Hazards

The safety information available indicates that Ethyl 5-isopropylisoxazole-3-carboxylate may be an irritant . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQVIEIJKPRYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593112
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91240-30-1
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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